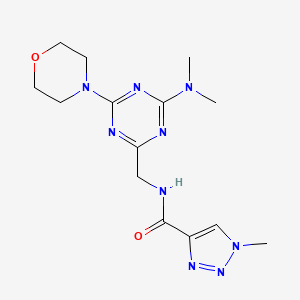
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex chemical compound with significant potential across various scientific fields, including chemistry, biology, and medicine. It is a heterocyclic compound, featuring a blend of triazole and triazine rings, which contribute to its diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the 1,2,3-Triazole Ring: : This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC), a widely used click reaction.
Synthesis of the Triazine Ring: : The triazine ring is generally synthesized via the condensation reaction of cyanuric chloride with appropriate amines.
Integration of Morpholine and Dimethylamine Groups: : These groups are typically introduced through nucleophilic substitution reactions on the triazine ring.
Final Coupling: : The two primary structures are then coupled under controlled conditions to yield the target compound.
Industrial Production Methods: Scaling up these reactions for industrial production requires optimization of reaction conditions, including temperature control, pressure adjustments, and selection of suitable solvents. Catalysts like copper(I) salts are crucial for efficiency, and rigorous purification steps are necessary to ensure the quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic substitutions, especially at the triazine ring.
Oxidation and Reduction: : While it may not be prone to easy oxidation, selective reduction reactions can modify specific functional groups.
Hydrolysis: : Acid or base catalyzed hydrolysis can break down the amide bond.
Common Reagents and Conditions
Nucleophilic Agents: : E.g., primary or secondary amines for substitution reactions.
Oxidizing/Reducing Agents: : E.g., sodium borohydride for reduction.
Hydrolyzing Agents: : E.g., aqueous HCl or NaOH solutions.
Major Products: Reactions typically yield derivatives that can further modify the compound’s properties for specific applications. For example, hydrolysis can produce carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the study of heterocyclic chemistry.
Biology: Due to its structure, it can interact with various biological targets, making it useful in enzyme inhibition studies.
Medicine: There is potential for this compound in drug development, particularly for designing molecules that can modulate biological pathways related to cancer or infectious diseases.
Industry: The compound can be used in the development of agrochemicals or materials science for creating novel polymers or coatings.
Wirkmechanismus
Molecular Targets and Pathways: The compound’s mechanism of action is primarily influenced by its ability to interact with nucleophilic sites in proteins and enzymes. The morpholine and dimethylamino groups enhance its binding affinity to target molecules, potentially inhibiting enzymatic activities crucial for disease progression.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects: The compound’s combination of triazole and triazine rings, coupled with morpholine and dimethylamino functionalities, sets it apart in terms of stability and reactivity compared to simpler heterocycles.
Similar Compounds
1,3,5-Triazines: : Often used in pharmaceuticals and agrochemicals.
1,2,3-Triazoles: : Common in medicinal chemistry for their bioactivity.
Morpholine Derivatives: : Known for their versatility in chemical synthesis and pharmacology.
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide presents a fascinating realm of possibilities for future research and industrial applications. The detailed understanding of its synthesis, reactivity, and applications can lead to novel discoveries across multiple scientific domains.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N9O2/c1-21(2)13-16-11(8-15-12(24)10-9-22(3)20-19-10)17-14(18-13)23-4-6-25-7-5-23/h9H,4-8H2,1-3H3,(H,15,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESRLEBLERUHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N9O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate](/img/structure/B2403787.png)
![N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2403788.png)
![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)
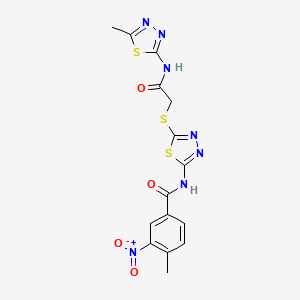
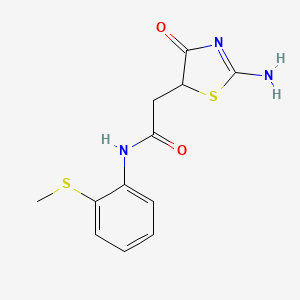
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2403794.png)
![5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2403796.png)
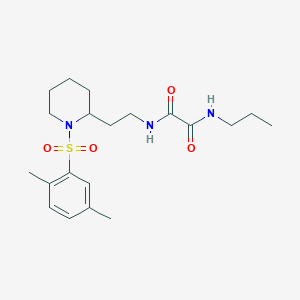
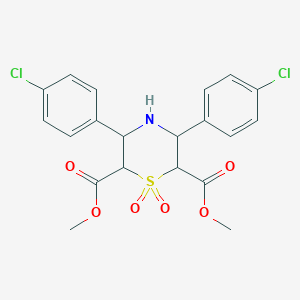
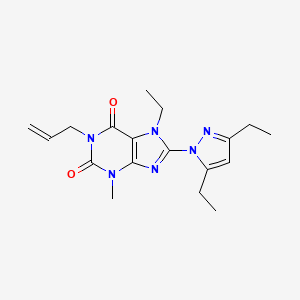
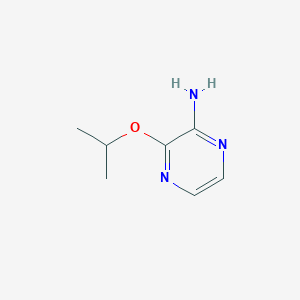
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)

